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molecular formula C11H10N4 B1269344 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile CAS No. 91091-13-3

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

Cat. No. B1269344
M. Wt: 198.22 g/mol
InChI Key: GAVXFBPVQOBHDS-UHFFFAOYSA-N
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Patent
US04546104

Procedure details

A procedure analogous to that described in Example 1 was followed except 1.55 g (12.7 mM) of ethoxymethylene malononitrile was added to 1.70 g (13.9 mM) of benzylhydrazine in ethanol. Following completion of the reaction 0.82 g (33%) of the product was obtained as a tan solid; tlc, Rf =0.24, silica gel, ethyl acetate:hexane (1:1).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
product
Quantity
0.82 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.[CH2:10]([NH:17][NH2:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(OCC)(=O)C.CCCCCC>C(O)C>[NH2:9][C:8]1[N:17]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:18]=[CH:4][C:5]=1[C:6]#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
product
Quantity
0.82 g
Type
reactant
Smiles
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a tan solid

Outcomes

Product
Name
Type
Smiles
NC1=C(C=NN1CC1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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